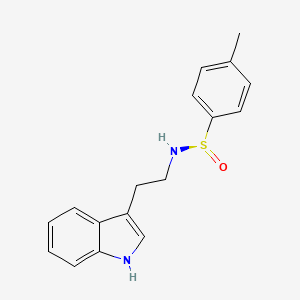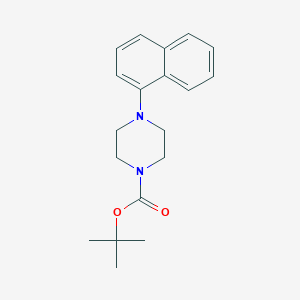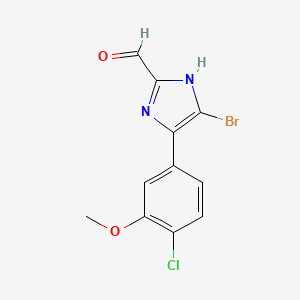![molecular formula C10H6F3NO4 B13708138 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione is a chemical compound with the molecular formula C10H6F3NO4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxazolidine-2,5-dione moiety
Méthodes De Préparation
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione typically involves the reaction of 4-(trifluoromethoxy)aniline with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxazolidine derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazolidine products.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mécanisme D'action
The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or activation of enzymatic activities. The oxazolidine ring can also participate in hydrogen bonding and electrostatic interactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Oxazolidine-2,5-dione derivatives: Compounds with different substituents on the oxazolidine ring exhibit diverse reactivity and applications.
Polydithienylpyrroles: These compounds, which include trifluoromethoxyphenyl units, are used in electrochromic devices and have distinct electronic properties.
Propriétés
Formule moléculaire |
C10H6F3NO4 |
|---|---|
Poids moléculaire |
261.15 g/mol |
Nom IUPAC |
4-[4-(trifluoromethoxy)phenyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)18-6-3-1-5(2-4-6)7-8(15)17-9(16)14-7/h1-4,7H,(H,14,16) |
Clé InChI |
GFWHJEITEREXMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)

